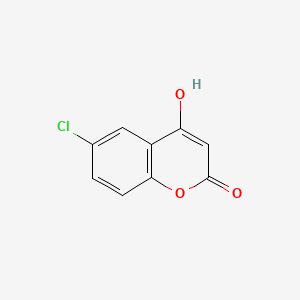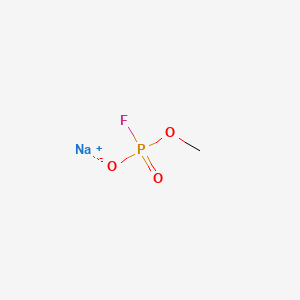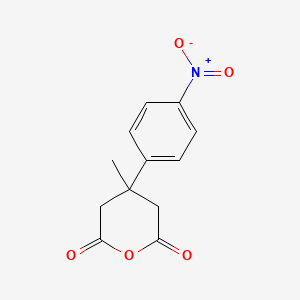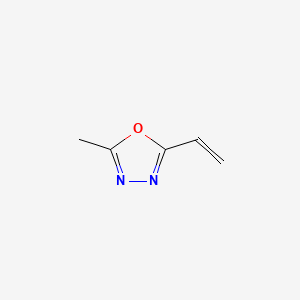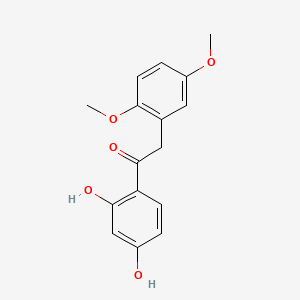![molecular formula C22H26N2O3 B579795 N-(4-Methoxyphenyl)-5-methoxyspiro[cyclohexane-1,3'-indoline]-2'-carboxamide CAS No. 18392-02-4](/img/structure/B579795.png)
N-(4-Methoxyphenyl)-5-methoxyspiro[cyclohexane-1,3'-indoline]-2'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide typically involves multiple steps. One common method includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Methoxetamine: An analogue of ketamine with similar structural features.
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in overall structure and applications
Uniqueness
3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide is unique due to its spirocyclic structure, which imparts stability and distinct chemical properties. This makes it valuable for specific applications where stability and reactivity are crucial.
Properties
CAS No. |
18392-02-4 |
|---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.461 |
IUPAC Name |
3/'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1/'-cyclohexane]-2-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-26-16-11-9-15(10-12-16)23-21(25)20-22(13-5-6-17(14-22)27-2)18-7-3-4-8-19(18)24-20/h3-4,7-12,17,20,24H,5-6,13-14H2,1-2H3,(H,23,25) |
InChI Key |
DBGYXVNGEGJKGX-UHFFFAOYSA-N |
SMILES |
COC1CCCC2(C1)C(NC3=CC=CC=C23)C(=O)NC4=CC=C(C=C4)OC |
Synonyms |
N-(4-Methoxyphenyl)-5-methoxyspiro[cyclohexane-1,3/'-indoline]-2/'-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



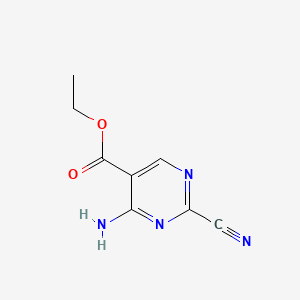
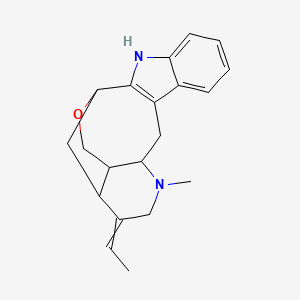
![7-chloro-5-nitro-1h-benzo[d]imidazole](/img/structure/B579717.png)
![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)
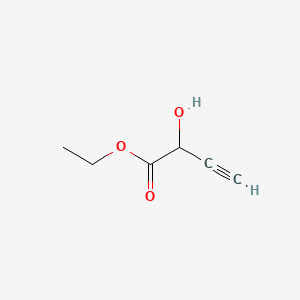
![7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B579724.png)
![(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione](/img/structure/B579725.png)
![4H-Indeno[5,6-d]oxazole](/img/structure/B579726.png)
